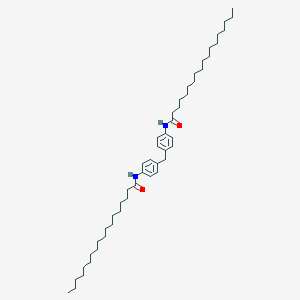
Dipotassium;tetrabromorhenium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium tetrabromorhenium dibromide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as K2ReBr4Br2, is a coordination complex that contains rhenium, bromine, and potassium. In
Scientific Research Applications
Dipotassium tetrabromorhenium dibromide has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. This compound has been shown to exhibit catalytic activity in various reactions, such as olefin metathesis and alkene epoxidation. Additionally, dipotassium tetrabromorhenium dibromide has been used as a precursor for the synthesis of other rhenium-containing compounds, which have potential applications in catalysis, imaging, and medicine.
Mechanism Of Action
The mechanism of action of dipotassium tetrabromorhenium dibromide is not fully understood. However, it is believed that the compound interacts with the substrate through the coordination of the rhenium center. This interaction leads to the activation of the substrate, which then undergoes the desired reaction.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of dipotassium tetrabromorhenium dibromide. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro. Additionally, the compound has been shown to exhibit antimicrobial activity against certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of dipotassium tetrabromorhenium dibromide is its catalytic activity. The compound has been shown to exhibit high activity and selectivity in various reactions, which makes it a valuable tool for synthetic chemists. Additionally, dipotassium tetrabromorhenium dibromide is relatively stable and can be easily synthesized.
However, there are also some limitations associated with the use of dipotassium tetrabromorhenium dibromide in lab experiments. One of the main limitations is the high cost of the compound. Additionally, the compound is not widely available, which can make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for the research on dipotassium tetrabromorhenium dibromide. One potential direction is the development of new synthetic methods for the compound, which could lead to a more cost-effective and efficient synthesis. Additionally, there is potential for the use of dipotassium tetrabromorhenium dibromide in the development of new catalysts for various reactions. Finally, further research is needed to fully understand the mechanism of action and potential applications of dipotassium tetrabromorhenium dibromide.
Synthesis Methods
The synthesis of dipotassium tetrabromorhenium dibromide involves the reaction between potassium bromide, rhenium trioxide, and hydrobromic acid. The reaction is carried out under controlled conditions, and the resulting product is a yellow crystalline powder. The purity of the product can be confirmed using various analytical techniques, such as infrared spectroscopy and X-ray diffraction.
properties
IUPAC Name |
dipotassium;tetrabromorhenium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJGUZKEHEZCT-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;tetrabromorhenium;dibromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)

